molecular formula C8H10N3NaO3S B15178063 Sodium p-(dimethylamino)benzenediazonium sulphite CAS No. 60413-01-6

Sodium p-(dimethylamino)benzenediazonium sulphite

Cat. No.: B15178063
CAS No.: 60413-01-6
M. Wt: 251.24 g/mol
InChI Key: NAYNURVZEDVTDN-UHFFFAOYSA-L
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Description

Sodium p-(dimethylamino)benzenediazonium sulphite is a chemical compound with the molecular formula C8H10N3O3SNa. It is a derivative of diazonium salts, which are known for their versatile applications in organic synthesis and various industrial processes.

Synthetic Routes and Reaction Conditions:

  • Diazotization Reaction: The compound can be synthesized through the diazotization of p-dimethylaminobenzenesulfonic acid. This involves treating the sulfonic acid with nitrous acid (HNO2) in an acidic medium, typically at low temperatures to form the diazonium salt.

  • Sodium Salt Formation: The diazonium salt is then converted to its sodium salt by reacting it with sodium hydroxide (NaOH) in an aqueous solution.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency. The diazotization reaction is carried out in large reactors with precise temperature and pH control.

  • Continuous Process: Some industrial processes may use a continuous flow system where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for higher production rates.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the diazonium group to an amine, resulting in the formation of p-dimethylaminobenzenesulfonic acid.

  • Substitution Reactions: The diazonium group can be substituted with various nucleophiles, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as stannous chloride (SnCl2) and hypophosphorous acid (H3PO2) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-, I-) and cyanides (CN-) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the benzene ring.

  • Reduction Products: p-Dimethylaminobenzenesulfonic acid.

  • Substitution Products: Halogenated or cyanated benzene derivatives.

Scientific Research Applications

Chemistry: Sodium p-(dimethylamino)benzenediazonium sulphite is used in organic synthesis for the preparation of azo dyes, pharmaceutical intermediates, and other organic compounds. Biology: It is employed in biochemical studies to label and track biomolecules. Medicine: The compound is used in the development of diagnostic agents and therapeutic drugs. Industry: It finds applications in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium p-(dimethylamino)benzenediazonium sulphite exerts its effects involves the transfer of the diazonium group to various substrates. The diazonium group acts as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

  • Sodium benzenediazonium chloride: Used in similar applications but lacks the dimethylamino group.

  • Sodium p-toluenesulfonate: Another sulfonate derivative with different reactivity patterns.

  • Sodium anthranilate: A related compound used in the synthesis of azo dyes.

Uniqueness: Sodium p-(dimethylamino)benzenediazonium sulphite is unique due to the presence of the dimethylamino group, which influences its reactivity and the types of products it can form.

Properties

CAS No.

60413-01-6

Molecular Formula

C8H10N3NaO3S

Molecular Weight

251.24 g/mol

IUPAC Name

sodium;4-(dimethylamino)benzenediazonium;sulfite

InChI

InChI=1S/C8H10N3.Na.H2O3S/c1-11(2)8-5-3-7(10-9)4-6-8;;1-4(2)3/h3-6H,1-2H3;;(H2,1,2,3)/q2*+1;/p-2

InChI Key

NAYNURVZEDVTDN-UHFFFAOYSA-L

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[O-]S(=O)[O-].[Na+]

Related CAS

24564-52-1 (Parent)

Origin of Product

United States

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